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Introduction

The ACCEL trial (NCT06229366) is a Phase Ia/Ib/II clinical study evaluating the safety,

tolerability, and efficacy of [Ac-225]-PSMA-62, a next-generation radioligand therapy.[1][2][3]

This trial focuses on patients with oligometastatic hormone-sensitive prostate cancer

(OmHSPC) and metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] The

investigational drug, [Ac-225]-PSMA-62 (also known as LY4181530), is designed to target the

prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of

prostate cancer cells.[1][2][3] The therapeutic agent, Actinium-225 (Ac-225), is an alpha-

emitting radionuclide that delivers potent and localized radiation to tumor cells.[2]

These application notes provide a detailed overview of the ACCEL trial's design, endpoints, and

experimental protocols for researchers, scientists, and drug development professionals.

Trial Design and Key Information
The ACCEL trial is a multicenter, open-label, multiple-arm study sponsored by Eli Lilly and

Company.[1][2][3][4][5] The study is divided into three distinct phases: dose escalation (Phase

Ia), dose optimization (Phase Ib), and efficacy evaluation (Phase II).[1][2][3][4][6]
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Parameter Description References

Official Title

[Ac-225]-PSMA-62 Trial in

Oligometastatic Hormone

Sensitive and Metastatic

Castration Resistant Prostate

Cancer (ACCEL)

[4]

NCT Identifier NCT06229366 [1][2][3][4][5][6][7][8]

Sponsor Eli Lilly and Company [4][5]

Phase Phase Ia/Ib/II [1][2][3][4][5][6]

Study Type Interventional [7]

Masking Open Label [4][7]

Allocation
Non-Randomized (Phase Ia),

Randomized (Phase Ib)
[1][7]

Primary Purpose Treatment [4][7]

Estimated Enrollment 142 [6][7]

Study Start Date April 3, 2024 [6]

Estimated Primary Completion September 2027 [4]

Estimated Study Completion December 31, 2032 [6]

Patient Populations
The trial enrolls patients with two distinct classifications of prostate cancer:
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Patient Group Description Key Inclusion Criteria

OmHSPC
Oligometastatic Hormone-

Sensitive Prostate Cancer

Patients with biochemical

recurrence after definitive

surgery or radiation therapy,

with 1-5 PSMA-positive

lesions, who have not yet

initiated lifelong hormone

therapy.[4][7]

mCRPC
Metastatic Castration-

Resistant Prostate Cancer

Patients with PSMA-positive

mCRPC who have been

previously treated with at least

one androgen receptor

pathway inhibitor (ARPI) and

taxane chemotherapy (or are

ineligible/refused). They must

have received a maximum of 3

prior systemic therapy

regimens in the mCRPC

setting.[4][7]

Experimental Protocols
Phase Ia: Dose Escalation
The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD) of [Ac-

225]-PSMA-62 for both the OmHSPC and mCRPC patient cohorts separately.[4][6][7] A

Bayesian Optimal Interval (BOIN) design is utilized for dose escalation decisions.[1][2][3]

Procedure:

Patients are enrolled in cohorts and receive a single intravenous dose of [Ac-225]-PSMA-

62.

The dosage for each subsequent cohort is adjusted based on the safety and tolerability

data from the previous cohort.
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For OmHSPC patients, the drug is administered on Day 1 of each 8-week cycle for up to 2

cycles.[4]

For mCRPC patients, the drug is administered on Day 1 of each 6-week cycle for up to 4

cycles.[4]

Patients are monitored for dose-limiting toxicities (DLTs).

Phase Ib: Dose Optimization
Following the determination of the MTD, this phase aims to identify the Recommended Phase II

Dose (RP2D) for both patient populations.[4][6][7]

Procedure:

Patients are randomized to receive [Ac-225]-PSMA-62 at either the MTD or one dose level

below the MTD.[4]

For OmHSPC patients, treatment is administered for a total of 2 cycles.[4]

For mCRPC patients, treatment is administered for a total of 4 cycles, with cycle lengths of

either 4 or 6 weeks being evaluated.[4]

Data on safety, tolerability, and preliminary efficacy are collected to inform the RP2D

selection.

Phase II: Efficacy Evaluation
The primary goal of this phase is to assess the efficacy of [Ac-225]-PSMA-62 in patients with

mCRPC, comparing it to the best standard of care.[1][2][3][4][6]

Procedure:

Patients with mCRPC are treated with [Ac-225]-PSMA-62 at the determined RP2D.

The primary endpoint of radiographic progression-free survival (rPFS) is evaluated.[1][2][3]
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Secondary endpoints, including overall survival and objective response rate, will also be

assessed.

Endpoints
The clinical endpoints are tailored to the objectives of each phase of the trial.

Phase Primary Endpoint Secondary Endpoints

Phase Ia

- Incidence of Dose-Limiting

Toxicities (DLTs)-

Determination of the Maximum

Tolerated Dose (MTD)

- Pharmacokinetics-

Dosimetry- Preliminary anti-

tumor activity

Phase Ib

- Determination of the

Recommended Phase II Dose

(RP2D)

- Objective Response Rate

(ORR)- Prostate-Specific

Antigen (PSA) response-

Duration of Response (DoR)

Phase II
- Radiographic Progression-

Free Survival (rPFS)

- Overall Survival (OS)- Time

to first Symptomatic Skeletal

Event (SSE)- Health-Related

Quality of Life (HRQoL)
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Caption: Workflow of the ACCEL clinical trial from patient screening to primary outcomes.
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Caption: Simplified signaling pathway for the mechanism of action of [Ac-225]-PSMA-62.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://ckb.genomenon.com/clinicalTrial/show?nctId=NCT06229366
https://ckb.genomenon.com/clinicalTrial/show?nctId=NCT06229366
https://www.centerwatch.com/clinical-trials/listings/NCT06229366/ac-225-psma-62-trial-in-oligometastatic-hormone-sensitive-and-metastatic-castration-resistant-prostate-cancer
https://www.centerwatch.com/clinical-trials/listings/NCT06229366/ac-225-psma-62-trial-in-oligometastatic-hormone-sensitive-and-metastatic-castration-resistant-prostate-cancer
https://ctv.veeva.com/study/a-c-225-psma-62-phase-i-ii-clinical-trial-to-characterize-efficacy-safety-tolerability-and-dos
https://ctv.veeva.com/study/a-c-225-psma-62-phase-i-ii-clinical-trial-to-characterize-efficacy-safety-tolerability-and-dos
https://www.trialx.com/clinical-trials/listings/289317/ac-225-psma-62-trial-in-biochemically-recurrent-and-metastatic-castration-resistant-prostate-cancer/
https://www.trialx.com/clinical-trials/listings/289317/ac-225-psma-62-trial-in-biochemically-recurrent-and-metastatic-castration-resistant-prostate-cancer/
https://www.trialx.com/clinical-trials/listings/289317/ac-225-psma-62-trial-in-biochemically-recurrent-and-metastatic-castration-resistant-prostate-cancer/
https://www.trialx.com/clinical-trials/listings/289317/ac-225-psma-62-trial-in-biochemically-recurrent-and-metastatic-castration-resistant-prostate-cancer/
https://www.benchchem.com/product/b15602923#accel-clinical-trial-nct06229366-design-and-endpoints
https://www.benchchem.com/product/b15602923#accel-clinical-trial-nct06229366-design-and-endpoints
https://www.benchchem.com/product/b15602923#accel-clinical-trial-nct06229366-design-and-endpoints
https://www.benchchem.com/product/b15602923#accel-clinical-trial-nct06229366-design-and-endpoints
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15602923?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15602923?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

